molecular formula C12H15NO3 B1400371 Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate CAS No. 1035271-72-7

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate

Cat. No. B1400371
M. Wt: 221.25 g/mol
InChI Key: SUFVLVXODROHJS-UHFFFAOYSA-N
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Description

“Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is a chemical compound with the molecular formula C12H15NO3. It contains a total of 37 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is quite complex. It includes a methylcarbamoyl group attached to a phenyl group, which is further attached to a propanoate group . The exact 3D structure would require more detailed analysis or computational modeling.

Scientific Research Applications

1. Anti-inflammatory Activities

  • Study: "Four new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. and their anti-inflammatory activities" by Ren et al. (2021).
  • Key Insights: This study discovered new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from Eucommia ulmoides Oliv. leaves. They demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects.
  • Reference: Ren et al., 2021.

2. Synthesis of Pharmaceutical Compounds

  • Study: "Novel Asymmetric Synthesis of (S)-Esmolol Using Hydrolytic Kinetic Resolution" by Narsaiah and Kumar (2011).
  • Key Insights: Describes an efficient asymmetric synthesis process for (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, indicating a methodology to create specific pharmaceutical compounds.
  • Reference: Narsaiah & Kumar, 2011.

3. Investigation of Synthetic Routes

  • Study: "Investigation of Synthetic Routes towards Derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid" by Tye and Skinner (2002).
  • Key Insights: Explores the synthesis of various 3-(phenylsulfonimidoyl)propanoate derivatives, discussing strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. This research could help in understanding complex synthetic pathways of related compounds.
  • Reference: Tye & Skinner, 2002.

4. Ketoprofen Prodrugs

  • Study: "In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity" by Mazumder et al. (2021).
  • Key Insights: Discusses the synthesis and potential of ketoprofen ester prodrugs, including methyl 2-(3-benzoyl phenyl) propanoate. The study focuses on reducing the hepatotoxicity and gastrointestinal irritation of ketoprofen, highlighting its relevance in improving drug safety.
  • Reference: Mazumder et al., 2021.

Safety And Hazards

While specific safety and hazard data for “Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

methyl 3-[3-(methylcarbamoyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13-12(15)10-5-3-4-9(8-10)6-7-11(14)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFVLVXODROHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate

Synthesis routes and methods

Procedure details

A solution of (E)-methyl 3-[3-(methylcarbamoyl)phenyl]prop-2-enoate (3.77 g, 17.20 mmol) and 10% palladium on carbon (0.458 g, 0.43 mmol) in a mixture of ethanol (100 mL) and DMF (10.00 mL) was stirred at room temperature for 18 h under a balloon of hydrogen. The reaction mixture was filtered through celite and evaporated to dryness to afford methyl 3-(3-(methylcarbamoyl)phenyl)propanoate (3.05 g, 80%) as a white solid. MS: m/z 222 (MH+).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
0.458 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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